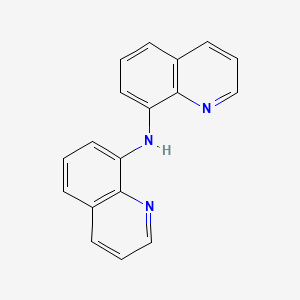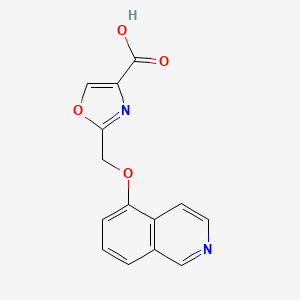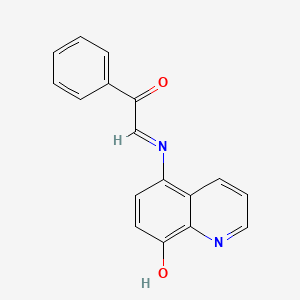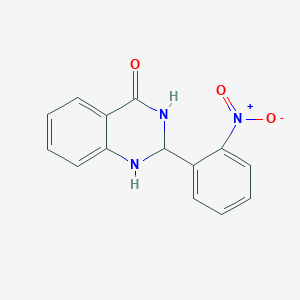
2,4-Dibromothiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the halogen dance reaction, where bromothiophenes undergo base-catalyzed isomerization to yield the desired dibrominated product . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base in a non-aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4-Dibromothiophene-3-carboxylic acid.
Reduction: 2,4-Dibromothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromothiophene-3-carbaldehyde is utilized in several scientific research fields:
Wirkmechanismus
The mechanism by which 2,4-Dibromothiophene-3-carbaldehyde exerts its effects is primarily through its electrophilic aldehyde group and the electron-withdrawing bromine atoms. These functional groups facilitate various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s reactivity is influenced by the stabilization of intermediates through resonance and inductive effects .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dibromothiophene-2-carboxaldehyde
- 2,5-Dibromothiophene-3-carboxaldehyde
- 4,5-Dibromothiophene-2-carboxaldehyde
Comparison: 2,4-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C5H2Br2OS |
|---|---|
Molekulargewicht |
269.94 g/mol |
IUPAC-Name |
2,4-dibromothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2OS/c6-4-2-9-5(7)3(4)1-8/h1-2H |
InChI-Schlüssel |
BTQVGQIIEPBOTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)Br)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)

![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)




